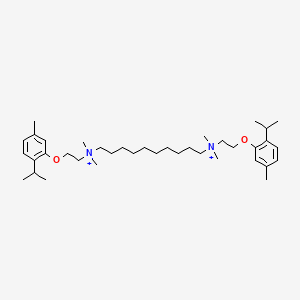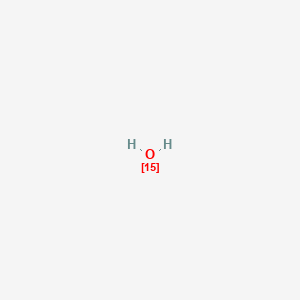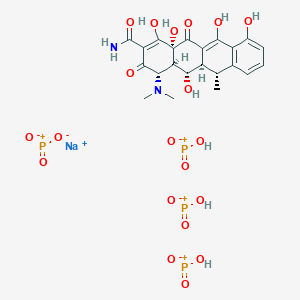
Zafuleptine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zafuleptine is a chemical compound with the molecular formula C17H26FNO2. It was developed in the mid-1970s as an antidepressant, but despite having a proposed brand name, it was never marketed . This compound is known for its potential anti-aggressive activity without significant effects on the central nervous system .
Métodos De Preparación
The synthesis of Zafuleptine involves several steps. One common synthetic route includes the reaction of 4-fluorobenzylamine with 8-methylnonanoic acid. The reaction typically occurs under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Zafuleptine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the properties of organic molecules.
Biology: Research has explored its potential neuroprotective effects and its ability to modulate neurotransmitter levels.
Medicine: Although not marketed, it has been investigated for its antidepressant and anti-aggressive properties.
Industry: It may have applications in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Zafuleptine involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters, particularly those involved in mood regulation. The compound’s effects are similar to those of Thyrotropin-Releasing Hormone, which influences the release of thyroid-stimulating hormone and prolactin .
Comparación Con Compuestos Similares
Zafuleptine can be compared with other antidepressants and compounds with similar structures:
Fluoxetine: Both compounds have fluorine atoms, but Fluoxetine is widely marketed as an antidepressant.
Sertraline: Another antidepressant with a different mechanism of action but similar therapeutic effects.
Paroxetine: Similar in its use as an antidepressant but differs in its chemical structure and specific molecular targets. This compound’s uniqueness lies in its specific fluorine substitution and its potential anti-aggressive properties without significant central nervous system effects
Propiedades
Número CAS |
59210-05-8 |
|---|---|
Fórmula molecular |
C17H26FNO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid |
InChI |
InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21) |
Clave InChI |
YZYKBQUWMPUVEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


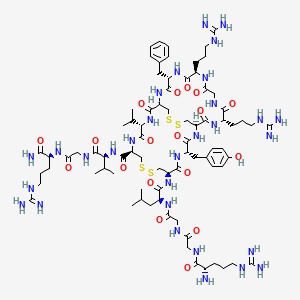
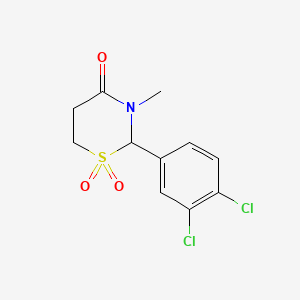
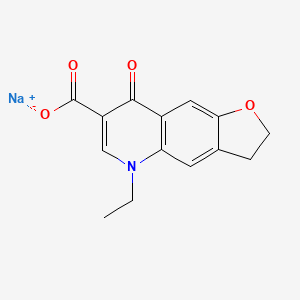
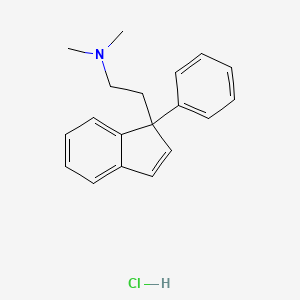

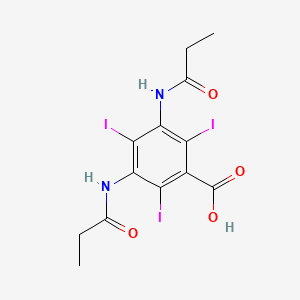
![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
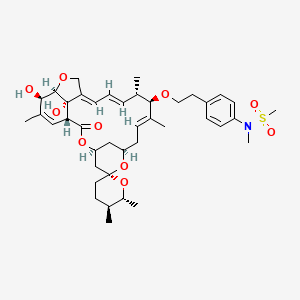
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)

